molecular formula C24H17FN2O5 B2766108 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide CAS No. 872613-29-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide

Cat. No. B2766108
CAS RN: 872613-29-1
M. Wt: 432.407
InChI Key: DMQICICKHXXPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H17FN2O5 and its molecular weight is 432.407. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antibacterial Applications

The benzamide moiety and its derivatives, including compounds similar to the one , have shown potential in antibacterial applications. For instance, derivatives of 2,6-difluorobenzamides have been investigated for their ability to interfere with bacterial cell division by inhibiting the protein FtsZ (Straniero et al., 2023).

2. Antioxidant Activities

Benzamide derivatives have been isolated from endophytic Streptomyces, showing antimicrobial and antioxidant activities. These compounds, including new benzamides, have potential applications in the field of natural product research and drug discovery (Yang et al., 2015).

3. Anti-Inflammatory and Analgesic Properties

Research into benzodifuranyl compounds has indicated potential anti-inflammatory and analgesic properties. These compounds, including N-(2,6-di(piperazine or morpholine)pyrimidine)-1-(3-methylbenzodifuran)-1-(piperazine or morpholine) methanimine, have been screened as cyclooxygenase inhibitors and shown significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

4. Synthesis and Characterization

There has been significant research in the synthesis and characterization of compounds structurally similar to the compound . For example, studies on the synthesis of dihydrobenzofurans and benzofurans from arynes have contributed to our understanding of these compound classes (Yoshioka et al., 2013).

5. Receptor Antagonist Research

Some benzamide derivatives have been evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. These studies contribute to the understanding of the role of these compounds in neurological processes and potential therapeutic applications (Kuroita et al., 1996).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O5/c25-17-7-3-1-5-15(17)23(28)27-21-16-6-2-4-8-18(16)32-22(21)24(29)26-14-9-10-19-20(13-14)31-12-11-30-19/h1-10,13H,11-12H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQICICKHXXPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide

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